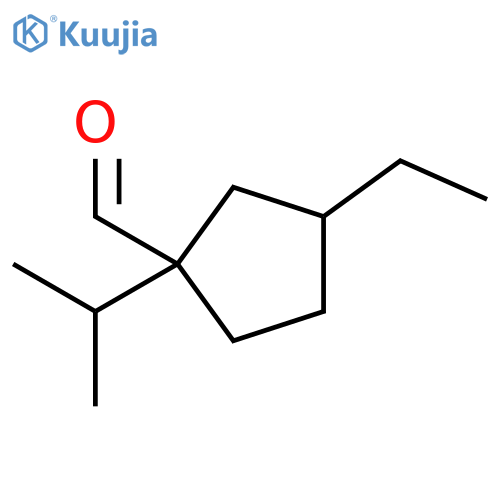Cas no 1935081-34-7 (3-ethyl-1-(propan-2-yl)cyclopentane-1-carbaldehyde)

1935081-34-7 structure
商品名:3-ethyl-1-(propan-2-yl)cyclopentane-1-carbaldehyde
3-ethyl-1-(propan-2-yl)cyclopentane-1-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- Cyclopentanecarboxaldehyde, 3-ethyl-1-(1-methylethyl)-
- 3-ethyl-1-(propan-2-yl)cyclopentane-1-carbaldehyde
- 1935081-34-7
- EN300-1620047
-
- インチ: 1S/C11H20O/c1-4-10-5-6-11(7-10,8-12)9(2)3/h8-10H,4-7H2,1-3H3
- InChIKey: UAXGLTPFTUHOIL-UHFFFAOYSA-N
- ほほえんだ: C1(C(C)C)(C=O)CCC(CC)C1
計算された属性
- せいみつぶんしりょう: 168.151415257g/mol
- どういたいしつりょう: 168.151415257g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 162
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 17.1Ų
じっけんとくせい
- 密度みつど: 0.917±0.06 g/cm3(Predicted)
- ふってん: 216.2±9.0 °C(Predicted)
3-ethyl-1-(propan-2-yl)cyclopentane-1-carbaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1620047-0.05g |
3-ethyl-1-(propan-2-yl)cyclopentane-1-carbaldehyde |
1935081-34-7 | 0.05g |
$924.0 | 2023-06-04 | ||
| Enamine | EN300-1620047-0.25g |
3-ethyl-1-(propan-2-yl)cyclopentane-1-carbaldehyde |
1935081-34-7 | 0.25g |
$1012.0 | 2023-06-04 | ||
| Enamine | EN300-1620047-0.5g |
3-ethyl-1-(propan-2-yl)cyclopentane-1-carbaldehyde |
1935081-34-7 | 0.5g |
$1056.0 | 2023-06-04 | ||
| Enamine | EN300-1620047-2.5g |
3-ethyl-1-(propan-2-yl)cyclopentane-1-carbaldehyde |
1935081-34-7 | 2.5g |
$2155.0 | 2023-06-04 | ||
| Enamine | EN300-1620047-5000mg |
3-ethyl-1-(propan-2-yl)cyclopentane-1-carbaldehyde |
1935081-34-7 | 5000mg |
$2858.0 | 2023-09-22 | ||
| Enamine | EN300-1620047-250mg |
3-ethyl-1-(propan-2-yl)cyclopentane-1-carbaldehyde |
1935081-34-7 | 250mg |
$906.0 | 2023-09-22 | ||
| Enamine | EN300-1620047-1.0g |
3-ethyl-1-(propan-2-yl)cyclopentane-1-carbaldehyde |
1935081-34-7 | 1g |
$1100.0 | 2023-06-04 | ||
| Enamine | EN300-1620047-5.0g |
3-ethyl-1-(propan-2-yl)cyclopentane-1-carbaldehyde |
1935081-34-7 | 5g |
$3189.0 | 2023-06-04 | ||
| Enamine | EN300-1620047-10.0g |
3-ethyl-1-(propan-2-yl)cyclopentane-1-carbaldehyde |
1935081-34-7 | 10g |
$4729.0 | 2023-06-04 | ||
| Enamine | EN300-1620047-100mg |
3-ethyl-1-(propan-2-yl)cyclopentane-1-carbaldehyde |
1935081-34-7 | 100mg |
$867.0 | 2023-09-22 |
3-ethyl-1-(propan-2-yl)cyclopentane-1-carbaldehyde 関連文献
-
Xiao-Hua Li,Bao-Ji Wang,Xiao-Lin Cai,Li-Wei Zhang,Guo-Dong Wang,San-Huang Ke RSC Adv., 2017,7, 28393-28398
-
Huihui Qi,Yunjie Zhou,Yi Li,Fan Liao,Zhenzhen Wang,Xiao Wang,Hui Huang,Mingwang Shao,Yang Liu Nanoscale, 2021,13, 14089-14095
-
Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
-
Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140
-
Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901
1935081-34-7 (3-ethyl-1-(propan-2-yl)cyclopentane-1-carbaldehyde) 関連製品
- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)
- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)
- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)
- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)
- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)
- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)
- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)
- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)
- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)
- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
